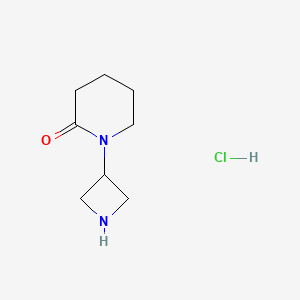

Thiomorpholine-3-carbonitrile

説明

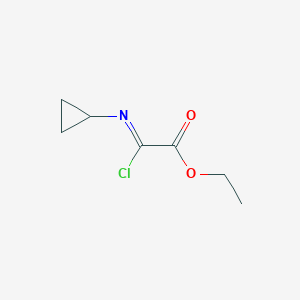

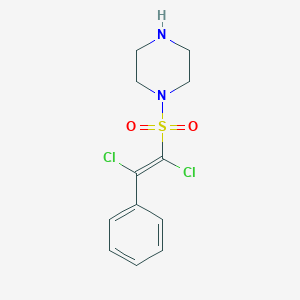

Thiomorpholine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2S . It has a molecular weight of 128.20 g/mol . The IUPAC name for this compound is thiomorpholine-3-carbonitrile .

Molecular Structure Analysis

Thiomorpholine-3-carbonitrile has a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 triple bond, and 1 six-membered ring . The InChI representation of the molecule isInChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 . Physical And Chemical Properties Analysis

Thiomorpholine-3-carbonitrile has a molecular weight of 128.20 g/mol, an exact mass of 128.04081944 g/mol, and a monoisotopic mass of 128.04081944 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 61.1 Ų .科学的研究の応用

Medicinal Chemistry: Anticancer Drug Development

Thiomorpholine derivatives have been identified as promising scaffolds in medicinal chemistry, particularly in anticancer drug discovery . The 2-aminothiazole scaffold, which is structurally related to thiomorpholine-3-carbonitrile, has been a part of clinically applied anticancer drugs like dasatinib and alpelisib. These compounds have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, making thiomorpholine-3-carbonitrile a valuable entity in the synthesis of new anticancer agents.

Agriculture: Advanced Polymer Materials

In the agricultural sector, advanced polymeric materials have seen significant development, with smart polymeric systems contributing to the efficiency of pesticides and fertilizers . Thiomorpholine-3-carbonitrile could play a role in the synthesis of such polymers, potentially enhancing controlled release systems and contributing to sustainable agriculture practices.

Industrial Applications: Rubber Vulcanization and Sensitizers

Thiazole derivatives, closely related to thiomorpholine-3-carbonitrile, have broad applications in industrial processes such as rubber vulcanization and as photographic sensitizers . The incorporation of thiomorpholine-3-carbonitrile into these processes could lead to the development of new materials with improved properties.

Environmental Science: Photocatalysis

Silver-based coordination polymers synthesized using thiomorpholine-3-carbonitrile have shown good photocatalytic activity for the degradation of dyes . This application is particularly relevant in environmental cleanup efforts, where such materials can be used to break down harmful pollutants in water sources.

Materials Science: Stimuli-Responsive Polymers

Thiomorpholine-3-carbonitrile derivatives have been used to develop stimuli-responsive polymers with tailored hydrophilicity and hemocompatible properties . These polymers can respond to changes in temperature and pH, making them suitable for a variety of applications in nanomedicine and smart material design.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, thiomorpholine derivatives have been utilized in chromatographic methods for the separation and determination of various compounds . Thiomorpholine-3-carbonitrile could potentially be used as a reagent or a structural motif in the development of new analytical techniques.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

thiomorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLUMQBLQRVEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)